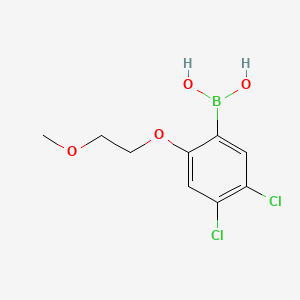

4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid

Descripción general

Descripción

4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid is an organoboron compound with the molecular formula C9H11BCl2O4. This compound is characterized by the presence of boronic acid functionality, which makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid typically involves the reaction of 4,5-dichloro-2-(2-methoxyethoxy)phenylboronic ester with a boronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols/Quinones: From oxidation reactions.

Substituted Derivatives: From nucleophilic substitution.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling : The compound is primarily utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are vital intermediates in pharmaceuticals and agrochemicals. The reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts .

| Reaction Type | Major Products | Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl Compounds | Pharmaceuticals, Agrochemicals |

| Oxidation | Phenols/Quinones | Organic Synthesis |

| Nucleophilic Substitution | Substituted Derivatives | Drug Development |

Medicinal Chemistry

4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid has been explored for its potential in drug development, particularly in creating boron-containing drugs that can target specific biological pathways. Its role as a boronic acid reagent allows for the modification of drug candidates to enhance their efficacy and selectivity .

Boron Neutron Capture Therapy (BNCT) : This compound is being investigated for its application in BNCT, a cancer treatment modality that utilizes boron compounds to selectively target tumor cells for destruction when exposed to thermal neutrons.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests indicate moderate activity against various bacterial strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that this compound may be more effective than some known antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) | Comparative Efficacy |

|---|---|---|

| Escherichia coli | 32 | Comparable to standard antibiotics |

| Bacillus cereus | 16 | Superior to certain existing agents |

Case Study 1: Synthesis of Biaryl Compounds

A research group successfully synthesized a series of biaryl compounds using this compound through Suzuki-Miyaura coupling. The study demonstrated high yields and purity of the desired products, showcasing the compound's effectiveness as a coupling reagent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers evaluated the effectiveness of this compound against clinical isolates of Escherichia coli. The results indicated that the compound inhibited bacterial growth at lower concentrations than traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of biaryl compounds .

Comparación Con Compuestos Similares

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4-Chlorophenylboronic Acid: Another chlorinated boronic acid with similar reactivity.

2-Methoxyphenylboronic Acid: Contains a methoxy group, similar to the methoxyethoxy group in the target compound.

Uniqueness: 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid is unique due to the presence of both chloro and methoxyethoxy substituents, which can influence its reactivity and selectivity in chemical reactions. These functional groups can provide additional sites for further functionalization, making it a versatile reagent in organic synthesis .

Actividad Biológica

4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid, with the CAS number 1256354-99-0, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound is primarily recognized for its role in Suzuki-Miyaura coupling reactions, which are essential in constructing complex organic molecules. However, emerging studies suggest it may also possess significant biological properties worth exploring.

The biological activity of this compound is largely attributed to its ability to act as a boronic acid reagent in cross-coupling reactions. This mechanism involves several key steps:

- Oxidative Addition : The compound interacts with palladium catalysts to form a palladium-boron complex.

- Transmetalation : This step facilitates the transfer of the aryl group from the boron to the palladium.

- Reductive Elimination : Finally, this step leads to the formation of biaryl compounds, which can exhibit various biological activities .

Antimicrobial Activity

Recent studies have indicated that boronic acids, including this compound, may exhibit antimicrobial properties. The compound's structural features allow it to interact with microbial enzymes, potentially inhibiting their function:

- In vitro Studies : Preliminary tests demonstrate that this compound shows moderate activity against various bacterial strains such as Escherichia coli and Bacillus cereus.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate that this compound has comparable or superior efficacy compared to other known antimicrobial agents .

Potential in Cancer Therapy

The potential application of this compound in cancer therapy is being investigated due to its ability to target specific cellular pathways:

- Boron Neutron Capture Therapy (BNCT) : Research suggests that boron-containing compounds can be used in BNCT, where they selectively target tumor cells and enhance radiation therapy effectiveness .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against E. coli and B. cereus | |

| Cancer Treatment | Potential use in BNCT | |

| Synthetic Applications | Key reagent in Suzuki-Miyaura coupling |

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of microorganisms. The results indicated:

- Higher Efficacy Against Gram-positive Bacteria : The compound showed significant inhibition against Bacillus cereus, with an MIC lower than that of standard treatments like AN2690 (Tavaborole), suggesting its potential as a new antibacterial agent.

- Mechanistic Insights : Docking studies revealed that the compound could bind effectively to bacterial leucyl-tRNA synthetase (LeuRS), similar to other successful antimicrobial agents .

Propiedades

IUPAC Name |

[4,5-dichloro-2-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O4/c1-15-2-3-16-9-5-8(12)7(11)4-6(9)10(13)14/h4-5,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTJSQLBVWGXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCCOC)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681701 | |

| Record name | [4,5-Dichloro-2-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-99-0 | |

| Record name | [4,5-Dichloro-2-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.